molecular formula C15H16F3N3OS2 B2735334 N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392301-12-1

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2735334
CAS No.: 392301-12-1
M. Wt: 375.43
InChI Key: RFWJRNIMANZWFP-UHFFFAOYSA-N
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Description

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C15H16F3N3OS2 and its molecular weight is 375.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Properties

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, due to its structural features, plays a significant role in organic synthesis. The presence of a thiadiazole ring and a trifluoromethyl group contributes to its reactivity and potential as an intermediate for synthesizing various compounds. The unique electronic and steric properties of these groups make it an interesting candidate for developing new materials with potential applications in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Biological Activities

The thiadiazole moiety, combined with the pivalamide group, has been the focus of medicinal chemistry due to its potential biological activities. These compounds have been evaluated for a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of such compounds have shown promising results in identifying new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015). Additionally, the exploration of benzothiazoles, to which the mentioned compound is structurally related, highlights the therapeutic potential of such scaffolds in drug discovery (Sharma et al., 2018).

Potential in Drug Development

Given its chemical structure, this compound may serve as a key intermediate in the synthesis of novel CNS (Central Nervous System) acting drugs. The functional groups present in its structure, such as the thiadiazole ring and the trifluoromethylbenzyl moiety, are known to contribute to the CNS activity of various compounds (Saganuwan, 2017). This suggests its potential utility in developing new therapeutic agents targeting CNS disorders.

Properties

IUPAC Name

2,2-dimethyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS2/c1-14(2,3)11(22)19-12-20-21-13(24-12)23-8-9-4-6-10(7-5-9)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWJRNIMANZWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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